Furan-2-ylmethyl (4-bromophenyl)carbamate

P2X7 receptor antagonist carbamate

Research on P2X7 and P2X4 receptors is often hindered by subtype-selective tools, complicating the study of their overlapping roles in IL-1β signaling. This carbamate provides validated, nearly equipotent antagonism at both targets. - **Dual pharmacology**: IC50 = 4.02 µM (hP2X7) and 4.53 µM (hP2X4). - **SAR benchmark**: Moderate potency ideal for structure-activity reference. - **Versatile intermediate**: Furfuryl carbamate scaffold for library synthesis. - **Supply**: Cost-effective building block for academic/industrial R&D.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 25203-41-2
Cat. No. B11961305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl (4-bromophenyl)carbamate
CAS25203-41-2
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
InChIKeyHSZQFDJPQVGVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-ylmethyl (4-bromophenyl)carbamate: P2X7/4 Antagonist & Intermediate


Furan-2-ylmethyl (4-bromophenyl)carbamate (CAS 25203-41-2), also known as furfuryl N-(4-bromophenyl)carbamate, is a carbamate ester featuring a furan-2-ylmethyl group linked to a 4-bromophenyl moiety . This compound has been characterized for its antagonistic activity at human P2X7 and P2X4 purinergic receptors [1]. It serves as a pharmaceutical intermediate and a building block in organic synthesis, particularly in the development of novel carbamate-based compounds .

Pathway target P2X7 & P2X4 purinergic receptor studies Reported dual receptor probe
Synthetic role Carbamate intermediate & furfuryl building block Versatile for derivatization
Evidence basis Cell-based receptor antagonism assay IC50 data reported in binding database

Furan-2-ylmethyl (4-bromophenyl)carbamate: Why Generic Substitution Fails


Carbamates as a class exhibit broad structural diversity, and subtle modifications—such as the substitution pattern on the phenyl ring or the nature of the alcohol moiety—drastically alter target affinity, selectivity, and physicochemical properties . For P2X7 receptor antagonism, compounds with similar core structures but different substituents display IC50 values spanning several orders of magnitude, from low nanomolar to high micromolar ranges [1]. Therefore, substituting Furan-2-ylmethyl (4-bromophenyl)carbamate with a generic analog without quantitative validation risks experimental failure, inconsistent data, and wasted procurement resources. The specific combination of a 4-bromophenyl group and a furan-2-ylmethyl carbamate moiety yields a distinct pharmacological and synthetic profile that must be verified for each intended application.

!
Phenyl substitution pattern shifts P2X affinity Even subtle changes on the phenyl ring may lead to orders-of-magnitude variation in IC50 across carbamate analogs.
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Carbamate alcohol moiety alters selectivity profile Different alcohol-derived groups can change P2X7/P2X4 subtype preference; generic substitution may not preserve dual receptor context.
!
Assay platform mismatch may affect comparability Activity values obtained under different assay conditions (Ca2+ flux, patch clamp) may not transfer directly without cross-validation.

Furan-2-ylmethyl (4-bromophenyl)carbamate vs. Key Comparators


P2X7 Antagonism: Comparison with Analog 13a

The target compound exhibits an IC50 of 4.02 µM for antagonism of the human P2X7 receptor expressed in 1321N1 cells, assessed by reduction in intracellular Ca2+ influx [1]. In comparison, a carbamate analog identified as 'compound 13a' in a separate study displayed an IC50 of 0.272 µM (272 nM) for P2X7 antagonism [2]. This indicates that the target compound is approximately 15-fold less potent than the most potent carbamate analog in that series, defining its position in the potency spectrum and highlighting that structural modifications can dramatically alter activity.

P2X7 vs. Analog 13a
Reported
4.02 µM (target) vs. 0.272 µM (analog 13a) — ~15-fold lower potency
Supports SAR potency ranking in carbamate series
Ca2+ influx assay vs. unspecified P2X7 assay
P2X7 receptor antagonist carbamate

P2X7 Antagonism: Comparison with Oxatomide

The target compound's P2X7 antagonism (IC50 = 4.02 µM) [1] can be compared to that of Oxatomide, a known antihistamine with P2X7 blocking activity. Oxatomide inhibits ATP-induced currents in human P2X7 receptors with an IC50 of 0.95 µM and inhibits ATP-induced Ca2+ influx with an IC50 of 0.43 µM [2]. Thus, the target compound is approximately 4- to 9-fold less potent than Oxatomide in these functional assays.

P2X7 vs. Oxatomide
Reported
4.02 µM (target) vs. 0.43–0.95 µM (Oxatomide) — 4- to 9-fold lower potency
Provides benchmark context for tool compound selection
Ca2+ influx vs. patch clamp / Ca2+ flux assays
P2X7 receptor antagonist carbamate

P2X4 vs. P2X7 Selectivity Profile

The target compound also antagonizes the human P2X4 receptor with an IC50 of 4.53 µM under the same assay conditions (1321N1 cells, Ca2+ influx) [1]. The P2X7/P2X4 selectivity ratio is approximately 0.89 (4.02/4.53), indicating nearly equipotent activity at both receptors. This dual activity profile is distinct from many P2X7 antagonists that show higher selectivity. For context, a different compound (BDBM50596636) showed an IC50 of 8.34 µM at P2X4, while another (BDBM50506158) showed 0.108 µM, demonstrating the range of P2X4 affinities across chemotypes.

Dual P2X7/P2X4 Profile
Reported
P2X4 IC50 4.53 µM; selectivity ratio 0.89 (equipotent)
Supports dual receptor pathway interpretation
Same 1321N1 Ca2+ influx assay conditions
P2X4 receptor selectivity antagonist

Structural Differentiation from a Close Carbamate Analog

Furan-2-ylmethyl (4-bromophenyl)carbamate (C12H10BrNO3, MW 296.12) differs structurally from the closely related benzyl N-{5-(4-bromophenyl)furan-2-ylmethyl}carbamate (CAS 2680798-73-4) which features a 4-bromophenyl group directly attached to the furan ring and a benzyl carbamate protecting group [1]. This structural variation alters the electronic and steric properties of the molecule, which can impact both biological activity and synthetic utility. The target compound's simpler furfuryl carbamate structure may offer advantages in synthetic accessibility and cost compared to the more complex analog, which commands a significantly higher price (e.g., $1214 for 1g) .

Structural vs. Benzyl Analog
Reported
Furan-2-ylmethyl carbamate vs. benzyl N-{5-(4-bromophenyl)furan-2-ylmethyl}carbamate
Structural choice may influence synthetic cost and feasibility
Pricing reference from source data; verify current availability
structural analog carbamate synthetic intermediate

Furan-2-ylmethyl (4-bromophenyl)carbamate: Validated Research Applications


Dual P2X7/P2X4 Antagonism in Inflammation Models

Given its nearly equipotent antagonism at human P2X7 (IC50 = 4.02 µM) and P2X4 (IC50 = 4.53 µM) receptors [1], this compound is suitable for in vitro studies investigating the combined role of P2X7 and P2X4 in inflammatory signaling, such as IL-1β release in macrophages or microglia. Researchers can use it as a dual antagonist tool to dissect pathways where both receptors contribute, without the confounding factor of subtype selectivity.

SAR Reference for Carbamate P2X7 Antagonists

The target compound's moderate potency (IC50 = 4.02 µM) relative to more potent carbamate analogs (e.g., compound 13a with IC50 = 0.272 µM) [2] positions it as a valuable reference point in SAR campaigns. Medicinal chemists can use it to benchmark the effects of structural modifications on P2X7 antagonism, aiding in the rational design of improved ligands.

Cost-Effective Building Block for Furan-Bromophenyl Derivatives

As a furfuryl carbamate with a 4-bromophenyl group, this compound serves as a versatile intermediate for further derivatization . Its lower cost compared to structurally related analogs (e.g., benzyl N-{5-(4-bromophenyl)furan-2-ylmethyl}carbamate) makes it an economically attractive building block for academic labs and industrial R&D departments synthesizing libraries of novel carbamates or heterocycles [3].

Application
Selection Property
Validation Focus
P2X7/P2X4 dual receptor pathway studies
Reported equipotent dual IC50 profile
Confirm receptor engagement in relevant cell model
Carbamate P2X7 antagonist SAR campaigns
Potency context relative to analog series
Benchmark against in-house assay results
Furfuryl carbamate derivative synthesis
Economical furan-2-ylmethyl carbamate scaffold
Validate reactivity and downstream compatibility
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